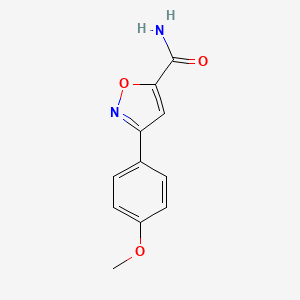

3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

CAS No.: 4643-88-3

Cat. No.: VC13310723

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4643-88-3 |

|---|---|

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide |

| Standard InChI | InChI=1S/C11H10N2O3/c1-15-8-4-2-7(3-5-8)9-6-10(11(12)14)16-13-9/h2-6H,1H3,(H2,12,14) |

| Standard InChI Key | ZOUFKTYWRMXNIO-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is C₁₁H₉N₂O₃, with a molecular weight of 217.20 g/mol. The structure comprises:

-

A 1,2-oxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 2).

-

A 4-methoxyphenyl group at position 3, contributing aromaticity and lipophilicity.

-

A carboxamide group (-CONH₂) at position 5, enhancing hydrogen-bonding potential and solubility.

Key Physicochemical Parameters (Extrapolated from Analogs):

| Property | Value/Description | Source Analogs |

|---|---|---|

| logP | ~1.8–2.5 (moderate lipophilicity) | |

| Hydrogen Bond Donors | 1 (amide NH) | |

| Hydrogen Bond Acceptors | 5 (oxazole O/N, methoxy O, amide O) | |

| Polar Surface Area | ~80–90 Ų |

The carboxamide group reduces lipophilicity compared to its ester or alkylamide analogs (e.g., ethyl or allyl derivatives).

Synthesis and Derivative Preparation

Precursor Synthesis

The carboxylic acid precursor, 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid (CAS 618383-47-4), is synthesized via a multi-step protocol :

-

Oxime Formation: Hydroxylamine hydrochloride reacts with 4-methoxybenzaldehyde under alkaline conditions.

-

Cyclization: The oxime intermediate undergoes cyclization with methyl acrylate in the presence of TSN(Cl)Na, CuSO₄·5H₂O, and Cu powder.

-

Ester Hydrolysis: The resulting methyl ester is hydrolyzed using potassium hydroxide to yield the carboxylic acid .

Carboxamide Derivatization

The carboxamide is likely synthesized via activation of the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) followed by reaction with ammonia . Related amides (e.g., N-allyl, N-phenyl) are prepared similarly using primary or secondary amines.

Example Reaction:

Biological Activities and Research Findings

While direct data on 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide are sparse, its structural analogs exhibit notable bioactivities:

Neuropharmacological Effects

-

Acetylcholinesterase Inhibition: N-Allyl derivatives increased synaptic acetylcholine levels, suggesting potential in Alzheimer’s disease therapy.

Antimicrobial Properties

-

General Oxazole Activity: Oxazole derivatives show broad-spectrum antimicrobial effects, with MIC values as low as 15 μM against E. coli and S. aureus .

Comparative Bioactivity Table

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume